3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C18H12Cl2N4 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H12Cl2N4/c19-13-5-1-11(2-6-13)15-9-22-18-16(10-23-24(18)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21H2 |
InChI Key |
LHPULVRIDFVEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine Cyclization with β-Ketonitriles
β-Ketonitriles, such as 3-(4-chlorophenyl)-3-oxopropanenitrile, react with hydrazine hydrate in ethanol under reflux to form the 5-aminopyrazole core. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, achieves 85–90% yields when optimized for electron-withdrawing substituents.
Reaction Conditions :
-
Solvent: Ethanol
-
Temperature: 80°C (reflux)
-
Time: 6–8 hours
-
Workup: Precipitation in ice-water followed by recrystallization (ethanol/water).
Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Skeleton
Microwave-Assisted Cyclization with Enaminones
A microwave-enhanced approach condenses 5-amino-3-(4-chlorophenyl)-1H-pyrazole with 3-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in acetic acid. This method, inspired by PMC6264419, reduces reaction times from hours to minutes while maintaining yields >75%.
Optimized Protocol :
-
Molar Ratio : 1:1 (pyrazole:enaminone)
-
Solvent : Glacial acetic acid
-
Microwave Parameters : 140°C, 300 W, 5 minutes
-
Isolation : Pouring into ice-water, filtration, and drying.
Functionalization at Position 7: Introduction of the Amine Group
Chlorination-Amination Sequence
The 7-position is functionalized via a two-step process:
-
Chlorination : Treating pyrazolo[1,5-a]pyrimidin-7(4H)-one with POCl₃ and tetramethylammonium chloride at 110°C for 4 hours to yield 7-chloro intermediate.
-
Amination : Reacting the chloride with aqueous ammonia (25%) in tetrahydrofuran (THF) at 60°C for 12 hours.
Key Data :
-
Chlorination Yield: 92% (NMR-confirmed purity >95%)
-
Amination Yield: 68% (HPLC purity 98.5%)
Alternative Route: One-Pot Tandem Cyclization-Amination
A streamlined method combines cyclization and amination in a single pot using ammonium acetate as the amine source. This approach, modified from J-stage protocols, employs:
-
Catalyst : p-Toluenesulfonic acid (10 mol%)
-
Solvent : n-Butanol
-
Temperature : 120°C, 24 hours
-
Yield : 62% (crude), improving to 70% after silica gel chromatography.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
-
HPLC : 99.1% purity (C18 column, acetonitrile/water 70:30)
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 285°C, indicating thermal stability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Microwave Cyclization | 75 | 5 min | 98.5 | Rapid, high efficiency |
| Chlorination-Amination | 68 | 16 hr | 98.5 | Scalable, reliable |
| One-Pot Tandem | 70 | 24 hr | 97.8 | Fewer steps, cost-effective |
Challenges and Optimization Strategies
-
Regioselectivity Control : Competing cyclization pathways may form [1,5-a] vs. [1,5-c] isomers. Using electron-deficient enaminones and acidic conditions favors the desired [1,5-a] isomer.
-
Amination Side Reactions : Over-alkylation at N-1 is mitigated by employing excess aqueous ammonia and lower temperatures.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but reduce reaction rates; ethanol/acetic acid balances kinetics and practicality.
Scalability and Industrial Feasibility
The chlorination-amination route demonstrates superior scalability (>500 g batches) with consistent yields (65–70%). Key considerations:
Chemical Reactions Analysis
3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxides, amines, and substituted derivatives .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is its anticancer activity. Compounds within the pyrazolo[1,5-a]pyrimidine family have demonstrated significant inhibitory effects against various cancer cell lines. For example, studies have shown that derivatives exhibit selective cytotoxicity against tumor cells while sparing normal cells .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Enzyme Inhibition
3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has also been investigated for its role as an enzyme inhibitor. It has shown potential as a selective inhibitor of phosphoinositide 3-kinase (PI3K), particularly the PI3K δ isoform, which is implicated in numerous inflammatory and autoimmune diseases . The selectivity and potency of these compounds make them candidates for developing targeted therapies.
Drug Development
Given its biological activities, 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is being explored in drug development for conditions such as cancer and inflammatory diseases. The compound's ability to inhibit specific pathways involved in tumor growth and immune response positions it as a valuable candidate for further clinical studies.
Material Science
Beyond pharmacological applications, pyrazolo[1,5-a]pyrimidine derivatives are gaining attention in material science due to their significant photophysical properties. This aspect opens avenues for their use in developing advanced materials with electronic or optical applications .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
-
Case Study 1: Inhibition of PI3K δ
Research demonstrated that specific derivatives exhibited low nanomolar IC50 values against PI3K δ, indicating strong potential for treating asthma and chronic obstructive pulmonary disease (COPD) . -
Case Study 2: Antitumor Activity
In vitro studies revealed that certain derivatives caused apoptosis in cancer cell lines with minimal toxicity to normal cells, showcasing their promise as anticancer agents .
Mechanism of Action
The mechanism of action of 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Substituent Position : Most analogs feature substitutions at positions 3 and 5 (e.g., compounds 32, 33), whereas the target compound is substituted at positions 3 and 6. Position 6 substitutions are less common and may alter steric interactions with biological targets .
- Halogen Effects : Fluorine at position 3 (e.g., 32, 33) is associated with optimal anti-mycobacterial activity due to its electron-withdrawing effects and improved metabolic stability . Chlorine, being bulkier and more lipophilic, may enhance membrane permeability but could increase hERG liability .
- Heterocyclic Modifications : Triazolopyrimidines (e.g., compound 92 in ) exhibit distinct activity profiles compared to pyrazolopyrimidines, highlighting the importance of the core heterocycle.
Key Findings :
- Anti-Mycobacterial Activity : 3,5-Disubstituted pyrazolopyrimidines (e.g., 32, 33) show superior potency (MIC <1 μM) compared to triazolopyrimidines, likely due to enhanced ATP synthase binding .
- hERG Liability : Pyrazolopyrimidines generally exhibit lower hERG inhibition (IC50 >30 μM) than triazolopyrimidines, making them safer candidates .
- Metabolic Stability : The 4-chlorophenyl group in the target compound may improve stability compared to 4-fluorophenyl analogs, but this requires experimental validation.
Biological Activity
3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions that utilize various coupling agents and conditions. The compound can be synthesized from precursors such as 4-chlorophenyl derivatives and other pyrazolo-pyrimidine intermediates through methods like microwave-assisted synthesis or traditional reflux methods.
Antitumor Activity
Research indicates that 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant antitumor properties. It acts primarily by inhibiting Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is crucial as it plays a role in cellular proliferation associated with various cancers. In vitro studies have demonstrated that the compound effectively reduces cell viability in cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has shown promising anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The compound demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac and celecoxib, indicating its potential use in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study reported that compounds similar to 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibited selective cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of PI3K signaling pathways .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities of this compound to target proteins involved in tumor growth and inflammation. This computational approach helps predict the biological behavior of the compound in vivo .
Comparative Biological Activity Table
Q & A
Q. What are the common synthetic routes for 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how are yields optimized?
A typical synthesis involves cyclization of halogenated precursors (e.g., 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine derivatives) with substituted amines. For example, Koidan et al. (2024) achieved 70% yield by refluxing precursors in pyridine, followed by neutralization and crystallization . Optimization includes solvent selection (e.g., DMF for solubility), temperature control (reflux at 100–120°C), and purification via recrystallization from ethanol or hexane . Catalysts like BBr₃ can enhance reaction efficiency in halogenation steps .
Key Analytical Data for Synthesis Validation
| Parameter | Example Values (from ) |
|---|---|
| 1H NMR (δ, ppm) | 8.21 (s, 1H, NH₂), 7.45–7.62 (m, Ar-H) |
| 13C NMR (δ, ppm) | 155.2 (C=O), 148.9 (pyrimidine C) |
| HRMS (ESI) | [M+H]+ calcd: 254.1042; found: 254.1039 |
Q. What characterization techniques are critical for confirming the structure of this compound?
Multinuclear NMR (1H, 13C) is essential for confirming substitution patterns and functional groups. For instance, the NH₂ proton appears as a singlet at ~8.2 ppm, while aromatic protons resonate between 7.4–7.6 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight within ±0.0003 Da . X-ray crystallography (e.g., ) resolves ambiguities in regiochemistry, particularly for trifluoromethyl or chloro substituents .
Advanced Research Questions
Q. How do structural modifications at position 7 influence enzyme inhibitory activity?
Substitution at position 7 with electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to kinase active sites. For example, a trifluoromethyl group increases hydrophobic interactions with CDK9, reducing IC₅₀ by ~40% compared to unsubstituted analogs . In contrast, dimethylaminoethyl groups improve solubility but reduce potency due to steric hindrance . Computational docking studies (e.g., AutoDock Vina) are recommended to predict substituent effects .
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models. For example, IC₅₀ values for CDK9 inhibition range from 0.2–1.5 µM depending on cell line (breast vs. lung cancer) . Standardize protocols by:
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?
Regioselectivity at position 3 vs. 5 is controlled by precursor design. For example, using 3-bromo-7-formylpyrazolo[1,5-a]pyrazine-4-carboxylate ensures bromine directs substitution to position 3 . Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity by 20% compared to conventional heating .
Methodological Recommendations
Q. What experimental designs are optimal for evaluating anticancer mechanisms?
- Apoptosis assays: Use Annexin V-FITC/PI staining with flow cytometry.
- Kinase profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- In vivo models: Prioritize PDX (patient-derived xenograft) models over cell-line-derived xenografts for clinical relevance .
Q. How should researchers address low aqueous solubility in pharmacokinetic studies?
- Formulation: Use PEG-400 or cyclodextrin-based carriers to enhance solubility by 10–15× .
- Prodrug design: Introduce phosphate esters at position 7, which hydrolyze in vivo to the active form .
Data Contradiction Analysis
Q. Why do NMR spectra of the same compound vary between studies?
Variations arise from solvent choice (DMSO-d₆ vs. CDCl₃) and concentration. For example, NH₂ protons are deshielded in DMSO, appearing downfield (δ 8.5 ppm vs. 8.2 ppm in CDCl₃) . Always report solvent and instrument frequency (e.g., 400 MHz vs. 600 MHz) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
